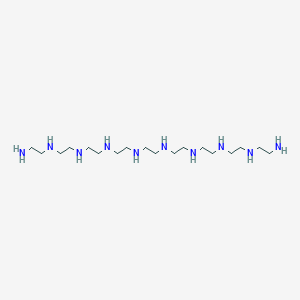
3,6,9,12,15,18,21,24-Octaazahexacosane-1,26-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,9,12,15,18,21,24-Octaazahexacosane-1,26-diamine is a polyamine compound with a long chain structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15,18,21,24-Octaazahexacosane-1,26-diamine typically involves the stepwise addition of amine groups to a long carbon chain. One common method is the reaction of a polyamine precursor with a suitable alkylating agent under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3,6,9,12,15,18,21,24-Octaazahexacosane-1,26-diamine undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
3,6,9,12,15,18,21,24-Octaazahexacosane-1,26-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in cellular processes and as a component of biomaterials.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or therapeutic compound.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 3,6,9,12,15,18,21,24-Octaazahexacosane-1,26-diamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The compound may also participate in signaling pathways and modulate enzymatic activities.
Comparación Con Compuestos Similares
Similar Compounds
- 3,6,9,12,15,18,21,24-Octaoxahexacosane-1,26-diamine
- 3,6,9,12,15,18,21,24-Octaoxahexacosane-1,26-diol
- 3,6,9,12,15,18,21,24-Octaoxaheptacos-26-en-1-yl acetate
Uniqueness
3,6,9,12,15,18,21,24-Octaazahexacosane-1,26-diamine is unique due to its multiple amine groups, which confer high reactivity and versatility. This distinguishes it from similar compounds that may have different functional groups or structural features.
Propiedades
Número CAS |
5763-77-9 |
|---|---|
Fórmula molecular |
C18H48N10 |
Peso molecular |
404.6 g/mol |
Nombre IUPAC |
N'-[2-[2-[2-[2-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethylamino]ethylamino]ethylamino]ethylamino]ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C18H48N10/c19-1-3-21-5-7-23-9-11-25-13-15-27-17-18-28-16-14-26-12-10-24-8-6-22-4-2-20/h21-28H,1-20H2 |
Clave InChI |
YOCIVUWSCUVAQU-UHFFFAOYSA-N |
SMILES canónico |
C(CNCCNCCNCCNCCNCCNCCNCCNCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


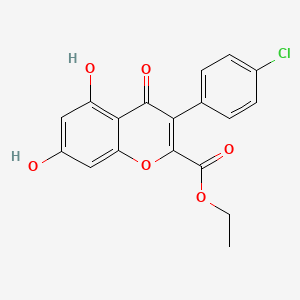
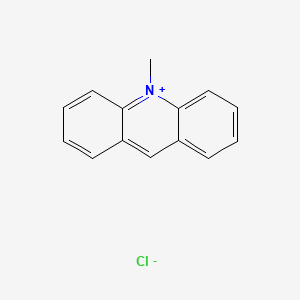
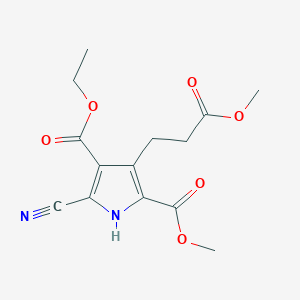
![{[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid](/img/structure/B14729906.png)
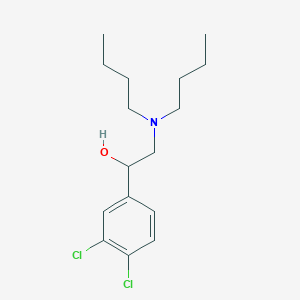
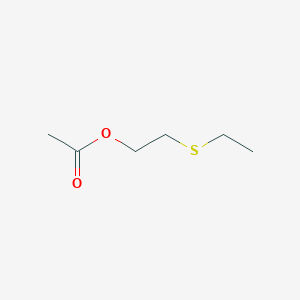

![1H,10H-Pyrano[4,3-b][1]benzopyran-1,10-dione](/img/structure/B14729943.png)
![1,1'-(Ethyne-1,2-diyl)bis[2-(bromomethyl)benzene]](/img/structure/B14729944.png)
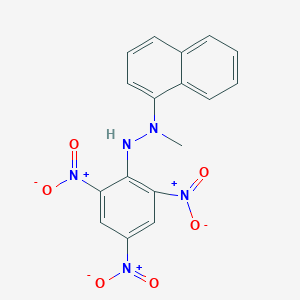
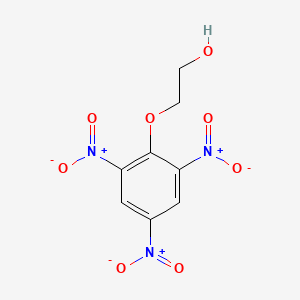
![1-Phenyl-2-[3-(4-phenylphenyl)phenyl]benzene](/img/structure/B14729955.png)

![2-[(Prop-2-en-1-yl)sulfanyl]phenol](/img/structure/B14729965.png)
